Cas no 161618-50-4 (Methyl trans-2-Aminocyclohexanecarboxylate)
Methyl trans-2-Aminocyclohexanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-rel-
- Methyl trans-2-Aminocyclohexanecarboxylate
-
- Inchi: 1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1
- InChI Key: SUYHWZRODJBJER-RNFRBKRXSA-N
- SMILES: [C@@H]1(C(OC)=O)CCCC[C@H]1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
Methyl trans-2-Aminocyclohexanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D776704-0.25g |
Methyl trans-2-Aminocyclohexanecarboxylate |
161618-50-4 | 97% | 0.25g |
$575 | 2024-07-20 | |
| eNovation Chemicals LLC | D776704-1g |
Methyl trans-2-Aminocyclohexanecarboxylate |
161618-50-4 | 97% | 1g |
$975 | 2024-07-20 | |
| Chemenu | CM434116-250mg |
Cyclohexanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-rel- |
161618-50-4 | 95%+ | 250mg |
$834 | 2023-02-02 | |
| Chemenu | CM434116-1g |
Cyclohexanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-rel- |
161618-50-4 | 95%+ | 1g |
$1176 | 2023-02-02 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY057503-1g |
methyl (1R,2R)-2-aminocyclohexane-1-carboxylate |
161618-50-4 | 95% | 1g |
¥8258.06 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254390-250mg |
Methyl trans-2-aminocyclohexanecarboxylate |
161618-50-4 | 98% | 250mg |
¥7020 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254390-1g |
Methyl trans-2-aminocyclohexanecarboxylate |
161618-50-4 | 98% | 1g |
¥8971 | 2023-04-10 | |
| Aaron | AR01A5R7-100mg |
Cyclohexanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-rel- |
161618-50-4 | 100mg |
$687.00 | 2023-12-15 | ||
| Aaron | AR01A5R7-250mg |
Cyclohexanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-rel- |
161618-50-4 | 250mg |
$808.00 | 2023-12-15 | ||
| Aaron | AR01A5R7-1g |
Cyclohexanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-rel- |
161618-50-4 | 1g |
$1140.00 | 2023-12-15 |
Methyl trans-2-Aminocyclohexanecarboxylate Suppliers
Methyl trans-2-Aminocyclohexanecarboxylate Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Methyl trans-2-Aminocyclohexanecarboxylate
Comprehensive Guide to Methyl trans-2-Aminocyclohexanecarboxylate (CAS No. 161618-50-4): Properties, Applications, and Innovations
Methyl trans-2-Aminocyclohexanecarboxylate (CAS No. 161618-50-4) is a specialized organic compound with a unique cyclohexane backbone, featuring both ester and amino functional groups. This structural configuration makes it a versatile intermediate in pharmaceutical synthesis, agrochemical development, and advanced material research. The trans-2-aminocyclohexane moiety is particularly noteworthy for its stereochemical stability, which is critical in enantioselective reactions—a hot topic in modern drug design and green chemistry.
In recent years, the demand for chiral building blocks like Methyl trans-2-Aminocyclohexanecarboxylate has surged, driven by the pharmaceutical industry's focus on precision medicine. Researchers frequently search for "chiral synthons for API synthesis" or "stereoselective cyclohexane derivatives," reflecting the compound's relevance in developing therapeutics with fewer side effects. Its CAS No. 161618-50-4 is often queried in patent databases, underscoring its proprietary value in innovation.
From a synthetic perspective, the ester group in Methyl trans-2-Aminocyclohexanecarboxylate allows for facile derivatization, enabling the creation of amides or carboxylic acids—key steps in peptidomimetic drug development. Meanwhile, the amino group serves as a handle for further modifications, aligning with trends in "click chemistry" and "fragment-based drug discovery." These applications are frequently discussed in forums on sustainable chemistry, where reducing synthetic steps is a priority.
Beyond pharmaceuticals, this compound finds niche applications in asymmetric catalysis. Its rigid cyclohexane structure is ideal for designing ligands that enhance catalytic efficiency—a topic gaining traction in searches like "recyclable catalysts for green synthesis." The trans configuration also minimizes steric hindrance, a feature highlighted in studies on "sterically controlled reactions."
Analytical characterization of Methyl trans-2-Aminocyclohexanecarboxylate typically involves HPLC for purity assessment and NMR for structural confirmation. These methods are pivotal for quality control, especially when the compound is used in GMP-compliant processes—a frequent concern for buyers searching "HPLC methods for chiral purity."
In material science, derivatives of this compound contribute to advanced polymers with tailored thermal properties. Researchers exploring "high-performance polyamides" or "bio-based polymers" may encounter CAS No. 161618-50-4 as a monomer candidate. Its bifunctionality enables cross-linking, a property leveraged in smart coatings and adhesives.
Regulatory compliance for Methyl trans-2-Aminocyclohexanecarboxylate adheres to standard organic chemical guidelines, with no restrictive classifications. Safety data sheets emphasize standard lab precautions, addressing common queries like "handling amino esters safely." This aligns with industry shifts toward transparency in chemical safety documentation.
Future prospects for this compound include biocatalytic production routes, responding to the "enzymatic synthesis of chiral intermediates" trend. Startups are patenting engineered enzymes to produce such scaffolds sustainably—a development tracked by investors searching "green chemistry startups 2024."
In summary, Methyl trans-2-Aminocyclohexanecarboxylate (CAS No. 161618-50-4) bridges multiple cutting-edge fields, from targeted drug delivery to eco-friendly materials. Its value lies not only in its current applications but also in its potential to address future challenges in molecular design and industrial sustainability.
161618-50-4 (Methyl trans-2-Aminocyclohexanecarboxylate) Related Products
- 267230-45-5(methyl (1R,2R)-2-aminocyclohexane-1-carboxylate)
- 107313-18-8(Cyclohexanecarboxylic acid, 2-amino-, methyl ester, trans-(±)-)
- 679789-29-8(Cyclohexanecarboxylic acid, 2-amino-, methyl ester, (1S,2R)-, acetate)
- 1630906-99-8(methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride)
- 760126-25-8(methyl 2-aminoadamantane-1-carboxylate)
- 217799-18-3(methyl (1S,2S)-2-aminocyclohexanecarboxylate)
- 503167-50-8(methyl (1S,2R)-2-aminocyclohexane-1-carboxylate)
- 40015-88-1(methyl 2-aminocyclohexanecarboxylate)
- 161618-52-6(rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate)
- 107313-12-2(Cyclohexanecarboxylic acid, 2-amino-, methyl ester, cis-(±)-)